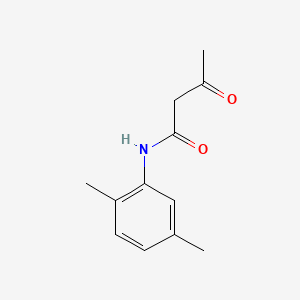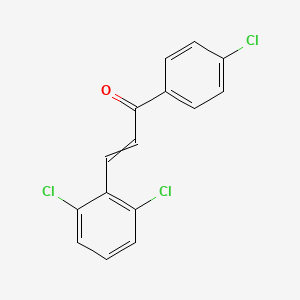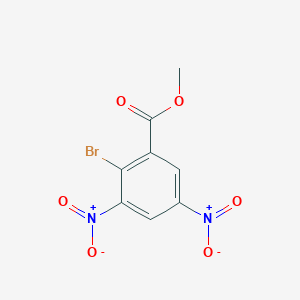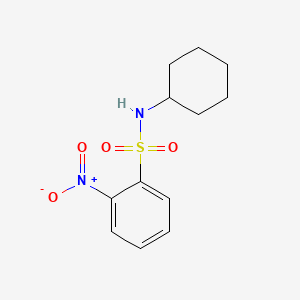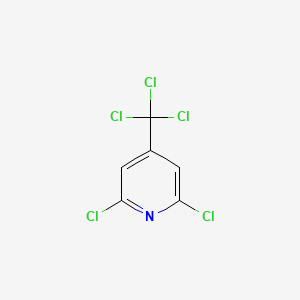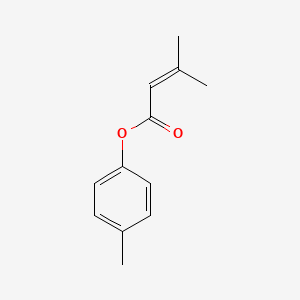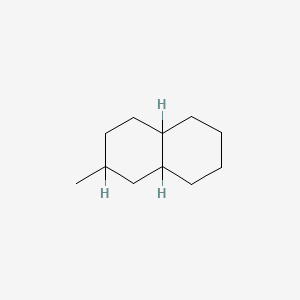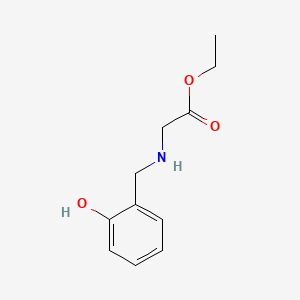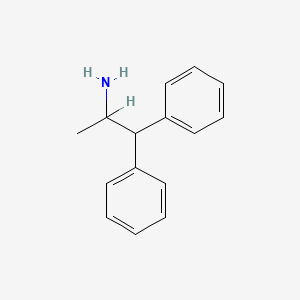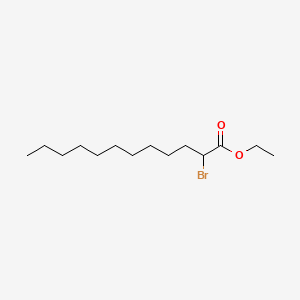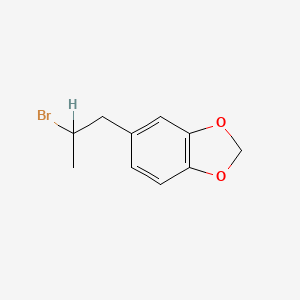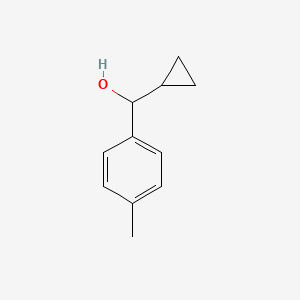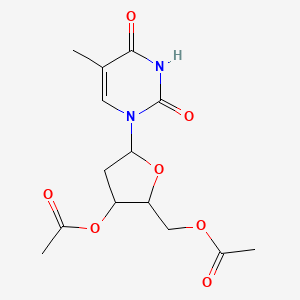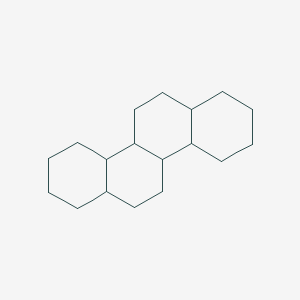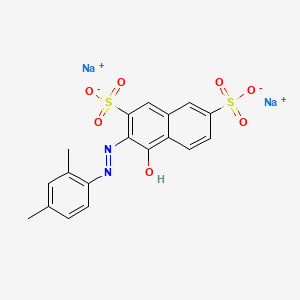
Acid Red 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 8 is an azo compound commonly used as a dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application in dyeing textiles and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 8 typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes in microreactors. This method allows for better control over reaction conditions and higher yields. The use of microreactors also aligns with green chemistry principles by reducing waste and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Red 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reactions often occur under acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
Acid Red 8 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the compound binds to textile fibers through ionic and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sudan II: Another azo dye with similar applications.
Disodium 7,7’-iminobis[3-[(2,4-dimethylphenyl)azo]-4-hydroxynaphthalene-2-sulphonate]: A structurally related compound with similar properties.
Uniqueness
Acid Red 8 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
4787-93-3 |
|---|---|
Formule moléculaire |
C18H14N2Na2O7S2 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
JBGACYCWOALKCS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
4787-93-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


